molecular formula C13H15NO3 B1278076 4-butoxy-1H-indole-2-carboxylic Acid CAS No. 887360-08-9

4-butoxy-1H-indole-2-carboxylic Acid

Cat. No. B1278076
M. Wt: 233.26 g/mol
InChI Key: BCQCVFOFRLIQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. While the provided papers do not directly discuss 4-butoxy-1H-indole-2-carboxylic acid, they do provide insights into related compounds which can help infer some of the properties and potential reactivity of the compound . For instance, the first paper discusses a series of aryl diacid analogues of indole-2-carboxylic acid derivatives, which are potent and selective antagonists of the glycine site of the NMDA receptor . The second paper describes the crystal structure of indole-3-carboxylic acid, which is structurally similar to 4-butoxy-1H-indole-2-carboxylic acid, except for the position of the carboxylic group and the butoxy substituent .

Synthesis Analysis

The synthesis of indole carboxylic acid derivatives, as mentioned in the first paper, involves the incorporation of various substituents to optimize in vivo potency and binding activity . Although the exact synthesis of 4-butoxy-1H-indole-2-carboxylic acid is not detailed, it can be hypothesized that similar synthetic strategies could be employed, such as the use of substituted aromatic or heterocyclic groups to modify the indole scaffold.

Molecular Structure Analysis

The molecular structure of indole carboxylic acids is characterized by the presence of the indole ring system and a carboxylic acid group. The second paper provides information on the crystal structure of indole-3-carboxylic acid, which forms centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers and is linked into a sheet structure through peripheral intermolecular hydrogen bonds . This suggests that 4-butoxy-1H-indole-2-carboxylic acid may also form similar hydrogen-bonded structures, potentially affecting its solubility and crystallinity.

Chemical Reactions Analysis

The reactivity of indole carboxylic acids typically involves the carboxylic acid moiety, which can participate in various chemical reactions such as esterification, amidation, and decarboxylation. The indole ring itself can undergo electrophilic substitution reactions. The provided papers do not discuss specific reactions for 4-butoxy-1H-indole-2-carboxylic acid, but the principles of reactivity for the indole and carboxylic acid functional groups are well-established in the literature.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. The presence of the carboxylic acid group contributes to the acidity and potential for hydrogen bonding, as seen in the crystal structure of indole-3-carboxylic acid . The butoxy substituent in 4-butoxy-1H-indole-2-carboxylic acid would likely affect the compound's hydrophobicity and solubility in organic solvents. However, without specific data on 4-butoxy-1H-indole-2-carboxylic acid, these properties are speculative and based on general chemical knowledge of similar compounds.

Scientific Research Applications

  • Oxidation Chemistry and Product Formation : Goyal and Sangal (2005) explored the oxidation chemistry of indole-2-carboxylic acid, which is structurally related to 4-butoxy-1H-indole-2-carboxylic Acid. They found that the oxidation process led to the formation of dioxindoles, dimers, and other complex products in neutral aqueous solutions (Goyal & Sangal, 2005).

  • Synthesis and Characterization of Derivatives : Jain et al. (2005) conducted research on synthesizing and characterizing various derivatives of 4-benzyloxy-1H-indole-2-carboxylic acid, an analogue of 4-butoxy-1H-indole-2-carboxylic Acid. They used conventional and microwave irradiation techniques for synthesis and confirmed structures using spectroscopic techniques (Jain et al., 2005).

  • Application in Cancer Detection : Pham, Medarova, and Moore (2005) developed a water-soluble dye based on a derivative of indole carboxylic acid for cancer detection using optical imaging. This research demonstrates the potential of indole derivatives in medical imaging and diagnostics (Pham, Medarova, & Moore, 2005).

  • Biological Activity and Drug Synthesis : Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives, similar to 4-butoxy-1H-indole-2-carboxylic Acid, and evaluated their antibacterial and antifungal activities. These compounds exhibited significant biological activity, highlighting their potential in pharmaceutical applications (Raju et al., 2015).

  • Regioselective Oxidation Studies : Furuya and Kino (2010) investigated the substrate specificity and regioselectivity of a bacterial P450 monooxygenase, CYP199A2, towards various indole- and quinolinecarboxylic acids. Their research provides insights into the enzymatic transformation of compounds like 4-butoxy-1H-indole-2-carboxylic Acid (Furuya & Kino, 2010).

Safety And Hazards

The safety data for 4-Butoxy-1H-indole-2-carboxylic Acid suggests several precautionary measures. These include keeping the compound away from heat, sparks, open flames, and hot surfaces; avoiding contact with air and water due to possible violent reactions and flash fires; and handling under inert gas .

properties

IUPAC Name

4-butoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-3-7-17-12-6-4-5-10-9(12)8-11(14-10)13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQCVFOFRLIQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC2=C1C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291263
Record name 4-Butoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-1H-indole-2-carboxylic Acid

CAS RN

887360-08-9
Record name 4-Butoxy-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.